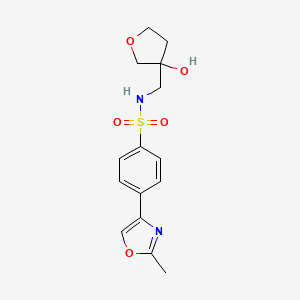
N-((3-hydroxytetrahydrofuran-3-yl)methyl)-4-(2-methyloxazol-4-yl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((3-hydroxytetrahydrofuran-3-yl)methyl)-4-(2-methyloxazol-4-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C15H18N2O5S and its molecular weight is 338.38. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-((3-hydroxytetrahydrofuran-3-yl)methyl)-4-(2-methyloxazol-4-yl)benzenesulfonamide is a compound of interest in pharmaceutical research due to its potential biological activities. This article delves into its biological activity, synthesizing existing research findings, case studies, and data to provide a comprehensive overview.
Chemical Structure and Properties
The compound can be structurally represented as follows:
- Chemical Formula : C₁₅H₁₈N₂O₃S
- Molecular Weight : 306.38 g/mol
Structural Components
- 3-Hydroxytetrahydrofuran : A five-membered cyclic ether known for its role as a pharmaceutical intermediate.
- 2-Methyloxazole : A heterocyclic compound that contributes to the compound's biological properties.
- Benzenesulfonamide : A functional group that enhances the compound's solubility and biological activity.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that sulfonamide derivatives can inhibit bacterial growth by interfering with folate synthesis pathways.
Antitumor Activity
The compound's structure suggests potential antitumor activity, akin to other benzenesulfonamide derivatives. In vitro studies have demonstrated that related compounds can induce apoptosis in cancer cell lines through various mechanisms, including DNA damage and cell cycle arrest.
Table 1: Comparative Antitumor Activity of Sulfonamide Derivatives
| Compound Name | IC50 (µM) | Mechanism of Action |
|---|---|---|
| N-(4-Aminobenzenesulfonamide) | 15 | Inhibition of dihydropteroate synthase |
| This compound | TBD | Potential apoptosis induction |
| N-(2-Methylbenzenesulfonamide) | 20 | Cell cycle arrest |
Anti-inflammatory Activity
The presence of the methyloxazole moiety may contribute to anti-inflammatory effects. Compounds with similar structures have been reported to inhibit pro-inflammatory cytokines, suggesting a possible therapeutic application in inflammatory diseases.
Case Study 1: Synthesis and Evaluation
In a recent study, researchers synthesized a series of sulfonamide derivatives, including this compound. These compounds were evaluated for their cytotoxicity against various cancer cell lines. Preliminary results indicated that the compound exhibited moderate cytotoxicity, warranting further investigation into its mechanism of action.
Case Study 2: Pharmacokinetics and Toxicology
A pharmacokinetic study assessed the absorption, distribution, metabolism, and excretion (ADME) properties of this compound in animal models. The results highlighted favorable bioavailability and a relatively short half-life, suggesting potential for therapeutic use with appropriate dosing strategies.
Propiedades
IUPAC Name |
N-[(3-hydroxyoxolan-3-yl)methyl]-4-(2-methyl-1,3-oxazol-4-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O5S/c1-11-17-14(8-22-11)12-2-4-13(5-3-12)23(19,20)16-9-15(18)6-7-21-10-15/h2-5,8,16,18H,6-7,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUMWLWQYUPMWCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CO1)C2=CC=C(C=C2)S(=O)(=O)NCC3(CCOC3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














